molecular formula C20H17N5O B10864353 7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10864353
M. Wt: 343.4 g/mol
InChI Key: VLUODCQZLOURDE-UHFFFAOYSA-N
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Description

7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides . Another method involves the reaction of aminoiminopyrimidines with acid chlorides . These reactions are carried out under controlled conditions to ensure the regioselective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Furylmethyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features, such as the furylmethyl and dimethyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17N5O/c1-13-14(2)24(11-16-9-6-10-26-16)19-17(13)20-22-18(23-25(20)12-21-19)15-7-4-3-5-8-15/h3-10,12H,11H2,1-2H3

InChI Key

VLUODCQZLOURDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)CC5=CC=CO5)C

Origin of Product

United States

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